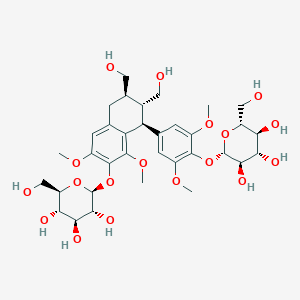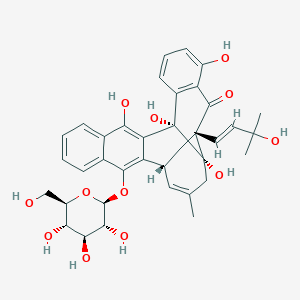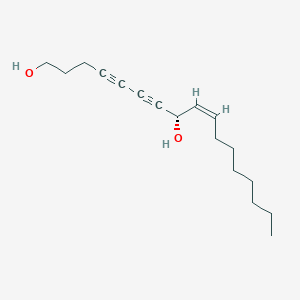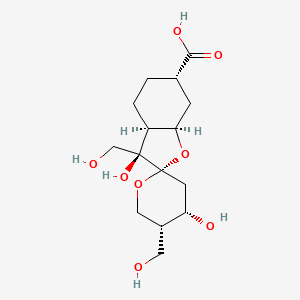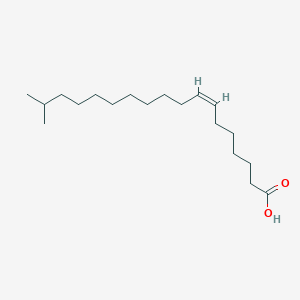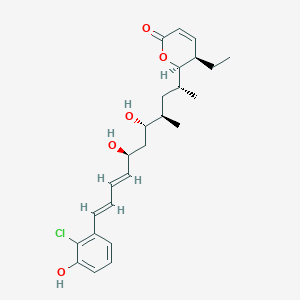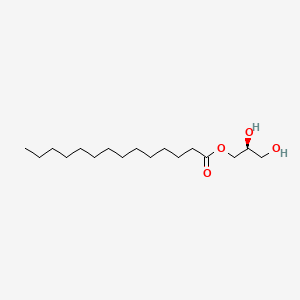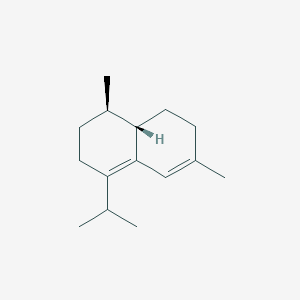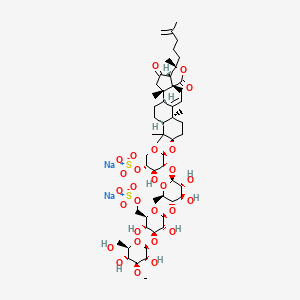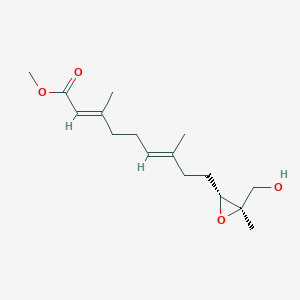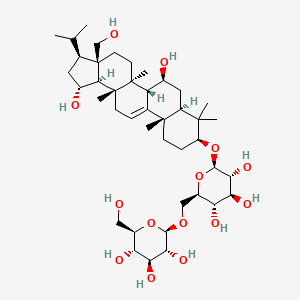
Rubiarboside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rubiarboside G is a natural product found in Rubia yunnanensis with data available.
Scientific Research Applications
Triterpenoids from Rubia yunnanensis
Rubiarboside G was identified as one of the compounds isolated from the roots of Rubia yunnanensis. This study elucidates the structure of Rubiarboside G and other compounds and investigates their antiplatelet aggregation activities (Liou & Wu, 2002).
Medicinal Plants in the Mediterranean Area
While this study does not directly address Rubiarboside G, it provides context for the traditional use and medicinal applications of plants within the Rubiaceae family, which includes the genus Rubia (González-Tejero et al., 2008).
Gardenia jasminoides and Its Constituents
Gardenia jasminoides, belonging to the same family as Rubia, has been studied for its pharmacological activities such as antithrombotic activities. This may provide indirect insights into the potential applications of Rubiarboside G (Zhang et al., 2013).
Quality Control of Gardeniae Fructus
This study discusses the major active constituents in Gardeniae Fructus, a plant from the Rubiaceae family, and may offer insights into the broader applications of compounds like Rubiarboside G in quality control and pharmacological actions (Wu et al., 2014).
Hepatoprotective and Cholestasis Studies
Studies on geniposidic acid, a compound from a related species, highlight potential hepatoprotective effects and could inform the possible applications of Rubiarboside G in similar contexts (Chen et al., 2016).
Wound Healing in Diabetic Rats
Research on geniposide's anti-inflammatory action and its role in promoting wound healing in diabetic rats could suggest similar therapeutic applications for Rubiarboside G (Chen et al., 2022).
properties
Product Name |
Rubiarboside G |
|---|---|
Molecular Formula |
C42H70O14 |
Molecular Weight |
799 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(1R,3S,3aR,5aS,5bS,6S,7aR,9S,11aS,13aR,13bR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O14/c1-19(2)21-14-23(46)35-41(7)11-8-20-28(40(41,6)12-13-42(21,35)18-44)22(45)15-26-38(3,4)27(9-10-39(20,26)5)56-37-34(52)32(50)30(48)25(55-37)17-53-36-33(51)31(49)29(47)24(16-43)54-36/h8,19,21-37,43-52H,9-18H2,1-7H3/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,39+,40-,41+,42+/m0/s1 |
InChI Key |
AASNWSYGBVDYSL-REZAIECBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)C)CO)O |
synonyms |
rubiarboside G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



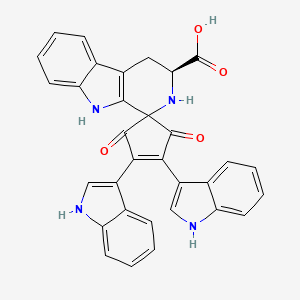
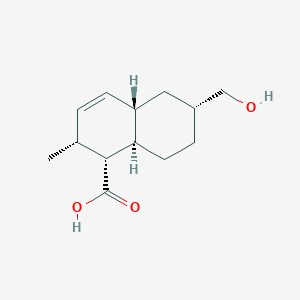
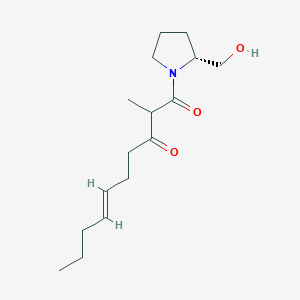
![(1R,2R,7R,10S)-4-ethyl-6-oxa-13-azatricyclo[8.2.1.02,7]tridec-4-en-3-one](/img/structure/B1249622.png)
